molecular formula C7H5NOS B027958 Benzo[d]thiazol-5-ol CAS No. 7686-41-1

Benzo[d]thiazol-5-ol

Cat. No. B027958
CAS RN: 7686-41-1
M. Wt: 151.19 g/mol
InChI Key: BREUOIWLJRZAFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[d]thiazol-5-ol derivatives often involves complex chemical reactions aimed at incorporating various functional groups to enhance their electronic and optical properties. One approach includes the synthesis of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives through alternating copolymers with tetrathiophene, demonstrating the versatility of benzo[d]thiazol-5-ol in enabling high-performance optoelectronic semiconductors (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazol-5-ol and its derivatives is crucial in determining their reactivity and properties. X-ray diffraction analysis and ab initio calculations have been employed to study the electronic structure and delocalization in compounds such as benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT), highlighting the influence of bromine atoms on electrical deficiency without significantly affecting aromaticity (Chmovzh et al., 2023).

Chemical Reactions and Properties

Benzo[d]thiazol-5-ol undergoes various chemical reactions, including copper(I)-catalyzed tandem reactions and FeCl3/ZnI2-catalyzed aerobic oxidative cyclizations, leading to the formation of complex molecules such as 5H-benzo[d]imidazo[5,1-b][1,3]thiazines and benzo[d]imidazo[2,1-b]thiazole derivatives. These reactions are essential for expanding the utility of Benzo[d]thiazol-5-ol in synthesizing organic semiconductors and drug discovery building blocks (Hao et al., 2014).

Physical Properties Analysis

The physical properties of Benzo[d]thiazol-5-ol derivatives, such as solubility, thermal stability, and fluorescence, are critical for their application in various fields. Studies on molecules like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have shown significant solvent effects on molecular aggregation, influencing their fluorescence emission spectra and indicating their potential in light-emitting applications (Matwijczuk et al., 2016).

Scientific Research Applications

1. Use in Drug Discovery and Synthesis

Benzo[d]thiazol-5-ol serves as a valuable component in the synthesis of diverse bioactive compounds. Durcik et al. (2020) highlighted its utility in the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are considered significant building blocks in drug discovery (Durcik et al., 2020).

2. Antimicrobial and Anti-proliferative Activities

A study by Mansour et al. (2020) focused on thiazolyl pyrazoline derivatives linked to benzo[d]thiazol-5-ol, showcasing their antimicrobial and anti-proliferative activities. This study emphasized the compound's potential in addressing microbial infections and cancer treatment (Mansour et al., 2020).

3. Anticonvulsant Properties

Deng et al. (2010) investigated the anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, a series of compounds containing benzo[d]thiazol-5-ol. Their findings suggest potential applications of these compounds in treating seizure disorders (Deng et al., 2010).

4. Antibacterial Agents

Palkar et al. (2017) designed and synthesized analogs of benzo[d]thiazol-5-ol that displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This underlines the compound's relevance in developing new antibacterial agents (Palkar et al., 2017).

5. Application in Semiconductors

Chen et al. (2016) explored the use of benzo[d]thiazol-5-ol derivatives in the field of organic semiconductors, highlighting their implementation in devices like solar cells and transistors. This marks a significant crossover of the compound into materials science (Chen et al., 2016).

6. Corrosion Inhibition

Jafari et al. (2019) identified benzo[d]thiazol-5-ol derivatives as effective corrosion inhibitors for steel in acidic mediums. This application is crucial in industrial processes where corrosion resistance is vital (Jafari et al., 2019).

7. Anticancer Agents

Edukondalu et al. (2021) synthesized benzo[d]thiazol-5-ol derivatives that showed promising anticancer activity against various human cancer cell lines. This research contributes to the ongoing search for effective cancer therapies (Edukondalu et al., 2021).

Safety And Hazards

Benzo[d]thiazol-5-ol is associated with some safety hazards. It has been assigned the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

Benzothiazole based compounds have shown promise in various fields of medicinal chemistry. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these properties further and developing new benzothiazole derivatives with enhanced biological activities.

properties

IUPAC Name

1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREUOIWLJRZAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393995
Record name 5-Benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-5-ol

CAS RN

7686-41-1
Record name 5-Benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate 24 (272 mg, 1.65 mmol) and hydroiodic acid (45%, 2 mL) was heated to reflux for 5 h. The mixture was diluted with water and filtered. The filtrate was neutralized and the solids were filtered, washed with water, and combined to give benzo[d]thiazol-5-ol (intermediate 25) (206 mg, 83%). HPLC: 99%, RT 2.038 min. MS (ESI) m/z 152.1 [M+H]+.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NP Lad, Y Manohar, M Mascarenhas, YB Pandit… - Bioorganic & medicinal …, 2017 - Elsevier
A series of novel 4 and 5-substituted methylsulfonyl benzothiazole (MSBT) compounds having amide, alkoxy, sulfonamide, nitro and amine functionality were synthesized from …
Number of citations: 36 www.sciencedirect.com
X Chen, JD McCorvy, MG Fischer… - Journal of medicinal …, 2016 - ACS Publications
Biased ligands (also known as functionally selective ligands) of G protein-coupled receptors are valuable tools for dissecting the roles of G protein-dependent and independent …
Number of citations: 53 pubs.acs.org
GY Dou, YY Jiang, K Xu, CC Zeng - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
An electrochemical methodology for the Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by cheap and easily available bromide ions has been developed. …
Number of citations: 116 pubs.rsc.org
P Jiang, J Qiu, Y Gao, MI Stefan, XF Li - Water Research, 2021 - Elsevier
Comprehensive identification of byproducts including intermediate transformation products (TPs) of micropollutants in source water is challenging and paramount for assessment of …
Number of citations: 24 www.sciencedirect.com
A Shergalis, D Xue, FZ Gharbia, H Driks… - Journal of medicinal …, 2020 - ACS Publications
Disulfide bond formation is a critical post-translational modification of newly synthesized polypeptides in the oxidizing environment of the endoplasmic reticulum and is mediated by …
Number of citations: 15 pubs.acs.org

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